N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide
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Overview
Description
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide is a delta opioid receptor agonist. It is primarily used in the treatment of neurological disorders, skin and musculoskeletal disorders. This compound has shown potential in the study of postherpetic neuralgia, knee osteoarthritis, and pain management .
Preparation Methods
The synthesis of N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide involves several steps. The key synthetic route includes the formation of a spirocyclic structure, which is crucial for its activity as a delta opioid receptor agonist. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .
Chemical Reactions Analysis
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the delta opioid receptor and its interactions with other molecules.
Biology: It is used to investigate the biological pathways and mechanisms involved in pain perception and modulation.
Medicine: It has potential therapeutic applications in the treatment of chronic pain conditions, such as postherpetic neuralgia and knee osteoarthritis.
Industry: It is used in the development of new pain management therapies and drugs .
Mechanism of Action
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide exerts its effects by binding to the delta opioid receptor. This binding activates the receptor, leading to a series of intracellular signaling pathways that result in analgesic effects. The primary molecular targets are the delta opioid receptors expressed on peripheral Nav1.8-positive neurons. The activation of these receptors reduces the perception of pain by inhibiting the transmission of pain signals .
Comparison with Similar Compounds
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide is unique in its high selectivity and potency for the delta opioid receptor. Similar compounds include:
ADL-5859: Another delta opioid receptor agonist with similar analgesic properties.
SNC80: A prototypical delta opioid receptor agonist known for its analgesic effects but also associated with hyperlocomotion and receptor internalization. This compound stands out due to its lack of in vivo receptor internalization and locomotor activation, which are common side effects of other delta opioid receptor agonists
Properties
CAS No. |
850176-30-6 |
---|---|
Molecular Formula |
C24H28N2O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide |
InChI |
InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3 |
InChI Key |
ALGHKWSXJUQNJJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADL 5747 ADL-5747 ADL5747 N,N-diethyl-3-hydroxy-4-(spiro(chromene-2,4'-piperidine)-4-yl)benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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